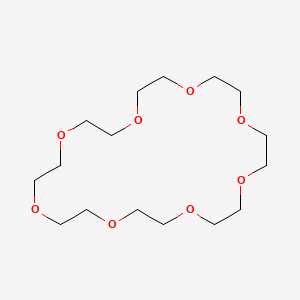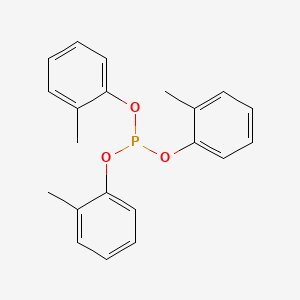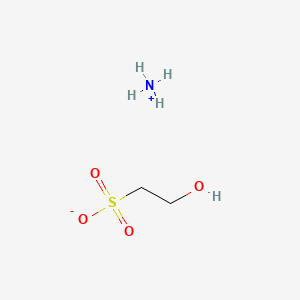
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane
Overview
Description
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane is a chemical compound with the molecular formula C16H32O8 . It has a molecular weight of 352.43 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H32O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h1-16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a fusion (melting) point of 290 K . The enthalpy of fusion is 34.5 kJ/mol at a temperature of 292.2 K . The compound can exist in various physical forms such as liquid, solid, semi-solid, or lump .Scientific Research Applications
Macrocyclic Thiocrown Ethers Synthesis
Researchers synthesized macrocyclic sulfides, specifically focusing on thiocrown ethers, utilizing dithiols and dichlorides of varying chain lengths. This study illustrates the synthetic flexibility and potential applications of macrocyclic compounds in creating complex molecular architectures (Edema, Buter, & Kellogg, 1994).
Polyazaalkanes and Metal Ion Interaction
Another study explored the synthesis and characterization of a series of polyazaalkanes, examining their interactions with hydrogen and copper(II) ions. This work contributes to understanding the coordination chemistry of polyazaalkanes, which are structurally similar to octaoxacyclotetracosane (Aragó et al., 1991).
Macrocyclic Polyamine Polycarboxylic Ligands
Research into the synthesis and characterization of large macrocyclic polyamine polycarboxylic ligands offers insights into their potential applications in forming stable and water-soluble dinuclear lanthanide(III) chelates. Such compounds could be relevant in medical imaging and therapy (Schumann et al., 1997).
Crystal Structure and Molecular Dynamics
The crystal structure of a hexaprotonated octaaza macrocycle complex, revealing its flat elliptical conformation, forms the basis for molecular dynamics simulations. This study provides detailed insights into the structural dynamics of macrocyclic compounds in solution (Wiórkiewicz-Kuczera et al., 1999).
Anion Binding by Macrocyclic Dinucleating Ligands
Research on macrocyclic dinucleating ligands and their metal complexes emphasizes the role of these compounds in anion binding. The findings contribute to the understanding of molecular interactions and the potential for applications in separation technologies and catalysis (Martell, Motekaitis, Lu, & Nation, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mechanism of Action
Target of Action
The primary targets of 24-Crown 8-Ether are inorganic and organic cations as well as neutral guest species . It acts as a phase transfer catalyst, facilitating the movement of a reactant from one phase into another phase where reaction can take place .
Mode of Action
24-Crown 8-Ether interacts with its targets by forming complexes. This is due to its ability to donate electron pairs to the positively charged cations, thereby stabilizing them and allowing for various chemical reactions to occur .
Biochemical Pathways
The compound affects the synthesis of nanoparticles. For instance, it can reduce H2PtCl6·6H2O and FeCl2·4H2O in a thermal system to synthesize 17 nm monodispersed iron-platinum (FePt) alloy nanoparticles . This process is part of the broader pathway of nanoparticle synthesis and applications in various fields.
Result of Action
The molecular and cellular effects of 24-Crown 8-Ether’s action are most evident in its role as a phase transfer catalyst. It enables the synthesis of monodispersed nanoparticles, which have potential applications in various fields such as electronics, medicine, and catalysis .
Action Environment
The action, efficacy, and stability of 24-Crown 8-Ether can be influenced by various environmental factors. For instance, the temperature of the system can affect the compound’s ability to act as a phase transfer catalyst . Furthermore, the presence of different cations in the system can influence the compound’s selectivity and efficiency.
Biochemical Analysis
Biochemical Properties
24-Crown 8-Ether is known to act as a phase transfer catalyst . It can reduce H2PtCl6·6H2O and FeCl2·4H2O in a thermal system to synthesize 17 nm monodispersed iron-platinum (FePt) alloy nanoparticles . This suggests that 24-Crown 8-Ether can interact with certain enzymes and proteins to facilitate these reactions.
Cellular Effects
For instance, they can affect cell signaling pathways and gene expression, and can have impacts on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 24-Crown 8-Ether involves its ability to form complexes with various cations . This property allows it to interact with biomolecules and potentially influence enzyme activity and gene expression .
Metabolic Pathways
Given its role as a phase transfer catalyst, it may interact with certain enzymes or cofactors .
Transport and Distribution
Crown ethers are known to form complexes with various cations, which could potentially influence their localization or accumulation .
Subcellular Localization
Given its ability to form complexes with various cations, it may be directed to specific compartments or organelles within the cell .
properties
IUPAC Name |
1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBONWLWSMGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCOCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33089-37-1 | |
| Record name | 24-Crown-8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)





